molecular formula C24H19BrFNO4 B15233879 N-Fmoc-3-bromo-4-fluoro-D-phenylalanine

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine

Cat. No.: B15233879
M. Wt: 484.3 g/mol
InChI Key: BMFFJEKLSVVFDJ-JOCHJYFZSA-N
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Description

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fourth position of the phenylalanine ring. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Bromination and Fluorination: The protected amino acid undergoes bromination and fluorination reactions. Bromine and fluorine atoms are introduced at the third and fourth positions of the phenyl ring, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group protects the amino group during synthesis and is removed to reveal the active amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and medicinal chemistry .

Properties

Molecular Formula

C24H19BrFNO4

Molecular Weight

484.3 g/mol

IUPAC Name

(2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

BMFFJEKLSVVFDJ-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O

Origin of Product

United States

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